molecular formula C12H12O2 B8574207 2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 40685-41-4

2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8574207
CAS RN: 40685-41-4
M. Wt: 188.22 g/mol
InChI Key: ARTJMIFJJBCYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethylidene)-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40685-41-4

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-(methoxymethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H12O2/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-5,8H,6-7H2,1H3

InChI Key

ARTJMIFJJBCYIO-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-formyl-1-tetralone derivative of formula (3) is converted to the corresponding 2-enol ether of formula (4) by reacting a compound of formula (3) with an alcohol, preferably methanol, in the presence of a catalytic amount of a strong acid, preferably concentrated sulfuric acid. The reaction is preferably carried out at a temperature of about the reflux temperature of the alcohol, for about 5 minutes to 2 hours, preferably about 15 minutes. The product of formula (4), a 2-methoxymethylene-1-tetralone derivative, is isolated by conventional means, preferably by precipitation and filtration, and is reacted in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.